2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

Catalog No.
S6573718
CAS No.
1496952-31-8
M.F
C12H21NO4
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopenta...

CAS Number

1496952-31-8

Product Name

2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

QQBDACXOPPCASC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1C(=O)O
  • Potential Use as a Synthetic Intermediate

    The presence of the tert-butoxycarbonyl (Boc) protecting group suggests this molecule could be a useful intermediate in the synthesis of more complex molecules. The Boc group is a common protecting group for amines in organic synthesis, as it can be easily attached and removed under specific conditions [PubChem, tert-Butyloxycarbonyl group, ""].

  • Potential for Medicinal Chemistry Applications

2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group. The Boc group serves as a protecting agent for the amino functionality, preventing it from participating in undesired reactions during synthetic processes. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.

  • Oxidation: The carboxylic acid group can be oxidized to form various derivatives, potentially increasing its reactivity.
  • Reduction: Depending on the reagents used, the compound can be reduced to yield alcohols or amines.
  • Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, resulting in the formation of the free amine.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and trifluoroacetic acid for deprotection of the Boc group .

While specific biological activity data for 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid is limited, compounds with similar structures often exhibit significant biological properties. The presence of the amino group allows for interactions with biological systems, potentially influencing enzyme activity and receptor binding. The Boc group also facilitates biochemical studies by protecting the amino functionality during synthesis .

The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid typically involves:

  • Reaction of Cyclopentane-1-carboxylic Acid with Boc-Cl: Cyclopentane-1-carboxylic acid is reacted with tert-butoxycarbonyl chloride in the presence of a base like sodium hydroxide or triethylamine.
  • Solvent Use: The reaction is generally conducted in organic solvents such as dichloromethane or tetrahydrofuran at controlled temperatures to maximize yield and purity.

Industrial methods may incorporate continuous flow processes and automated reactors to enhance efficiency and consistency .

This compound has potential applications in:

  • Organic Synthesis: As a building block for more complex molecules.
  • Medicinal Chemistry: It could serve as a precursor for drug development due to its structural properties.
  • Peptide Synthesis: The Boc group is widely used in peptide synthesis to protect amino acids during coupling reactions .

Interaction studies related to 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid focus on its behavior in biochemical pathways. The Boc protection allows researchers to investigate its role in enzyme catalysis and peptide bond formation without interference from the amino group. Further studies could elucidate its potential as an inhibitor or modulator of specific biological targets .

Several compounds share structural similarities with 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, including:

Compound NameStructureNotable Differences
1-({[(tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acidCycloheptane ringLarger ring structure may affect reactivity
N-Boc-1-aminocyclobutanecarboxylic acidCyclobutane ringSmaller ring size alters steric properties
(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acidSame cyclopentane frameworkDifferent stereochemistry may influence biological activity
3-((tert-butoxy)carbonyl)aminocyclopentanecarboxylic acidSimilar cyclopentane structureVariation in substitution position affects reactivity

The uniqueness of 2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid lies in its seven-membered ring structure compared to other compounds, which can influence its conformational flexibility and reactivity profile .

Purity

91 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.14705815 g/mol

Monoisotopic Mass

243.14705815 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-25-2023

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